

Triisopropylphosphine: A Comprehensive Technical Guide for Advanced Catalysis and Synthesis

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Compound of Interest

Compound Name: *Triisopropylphosphine*

Cat. No.: *B1582976*

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Introduction: Beyond the Basics of a Bulky Ligand

Triisopropylphosphine (Pi-Pr_3) is a tertiary phosphine ligand that has carved a significant niche in modern organic synthesis and organometallic chemistry. While often categorized simply as a "bulky, electron-rich" ligand, such a description belies the nuanced reactivity and strategic advantages it offers to the discerning researcher. This guide moves beyond generalities to provide an in-depth technical examination of **triisopropylphosphine**, focusing on the causal relationships between its structural properties and its performance in catalysis. We will explore its synthesis, critical physicochemical parameters, and specific applications, offering field-proven insights for its effective deployment in complex synthetic challenges, particularly within the realm of drug discovery and development.

Core Molecular and Physical Properties

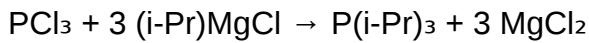
A foundational understanding of **triisopropylphosphine** begins with its fundamental identifiers and physical characteristics. This data is essential for accurate experimental design, stoichiometric calculations, and safety considerations.

Property	Value	Citation
CAS Number	6476-36-4	[1]
Molecular Formula	C ₉ H ₂₁ P	[1]
Molecular Weight	160.24 g/mol	[1]
Appearance	Colorless liquid	[2]
Density	0.839 g/mL at 25 °C	[2]
Boiling Point	81 °C at 22 mmHg	[2]
Solubility	Soluble in alkanes and other organic solvents	[2]

The Synthesis of Triisopropylphosphine: A Laboratory Protocol

While commercially available, understanding the synthesis of **triisopropylphosphine** provides insight into its potential impurities and handling requirements. The most common laboratory-scale synthesis involves the reaction of a phosphorus trihalide with an isopropyl Grignard reagent.

Reaction Scheme:



Detailed Experimental Protocol:

- Precaution: This synthesis must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as both the Grignard reagent and the final product are highly reactive with air and moisture.
- Apparatus: A three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet is required.
- Procedure:

- The flask is charged with a solution of isopropylmagnesium chloride in an anhydrous ether solvent (e.g., THF, diethyl ether).
- The flask is cooled in an appropriate bath (e.g., dry ice/acetone) to -30 °C.
- A solution of phosphorus trichloride (PCl₃) in the same anhydrous solvent is added dropwise from the addition funnel, maintaining the internal temperature below -20 °C.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude **triisopropylphosphine** is then purified by vacuum distillation to yield the final product.

Spectroscopic and Physicochemical Characterization

Accurate characterization is paramount for confirming the identity and purity of **triisopropylphosphine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for characterizing **triisopropylphosphine**.

Nucleus	Typical Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Notes
^{31}P NMR	~19-21 ppm	Singlet (proton decoupled)	N/A	The chemical shift is highly sensitive to coordination with metal centers. [3] [4]
^1H NMR	~1.8-2.0 ppm	Septet of doublets	$^3\text{JHH} \approx 7 \text{ Hz}$, $^2\text{JPH} \approx 3 \text{ Hz}$	The methine (CH) proton signal.
~1.0-1.2 ppm	Doublet of doublets	$^3\text{JHH} \approx 7 \text{ Hz}$, $^3\text{JPH} \approx 12 \text{ Hz}$	The methyl (CH_3) proton signals.	
^{13}C NMR	~24-26 ppm	Doublet	$^1\text{JPC} \approx 15-20 \text{ Hz}$	The methine (CH) carbon signal.
~19-21 ppm	Doublet	$^2\text{JPC} \approx 10-15 \text{ Hz}$	The methyl (CH_3) carbon signal.	

Infrared (IR) Spectroscopy

The IR spectrum of **triisopropylphosphine** is characterized by strong C-H stretching and bending vibrations.

Wavenumber (cm^{-1})	Assignment
2850-2970	C-H stretching vibrations of the isopropyl groups.
1465, 1385, 1365	C-H bending vibrations.
~1100	P-C bond vibrations.

Steric and Electronic Parameters: Quantifying Influence

The utility of a phosphine ligand in catalysis is largely dictated by its steric bulk and electronic properties. These are quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP).

- Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of the ligand. For **triisopropylphosphine**, the cone angle is 160° .^[2] This value places it in the category of bulky phosphines, larger than triphenylphosphine (145°) but smaller than the exceptionally bulky tricyclohexylphosphine (170°) and tri-tert-butylphosphine (182°). This intermediate-to-large steric profile is key to its ability to stabilize low-coordinate metal centers and promote reductive elimination.
- Tolman Electronic Parameter (TEP): The TEP is an IR-based measurement ($\nu(\text{CO})$ in cm^{-1} of $\text{LNi}(\text{CO})_3$ complexes) that quantifies the net electron-donating ability of a phosphine ligand.^[5] A lower TEP value indicates a more electron-donating ligand. For trialkylphosphines like **triisopropylphosphine**, the TEP is significantly lower than for triarylphosphines, indicating strong electron-donating character. This property enhances the rate of oxidative addition, a critical step in many catalytic cycles. While a precise experimental value for Pi-Pr_3 is not as commonly cited as for other phosphines, it is expected to be in the range of other trialkylphosphines like PEt_3 (2061.7 cm^{-1}) and PCy_3 (2056.4 cm^{-1}), reflecting its strong sigma-donating nature.

Comparative Ligand Properties:

Ligand	Tolman Cone Angle (θ)	Tolman Electronic Parameter (TEP, cm^{-1})	Key Characteristics
PPh_3	145°	2068.9	Moderately bulky, less electron-donating
$\text{P}(\text{i-Pr})_3$	160°	~2058 (estimated)	Bulky, strongly electron-donating
PCy_3	170°	2056.4	Very bulky, strongly electron-donating
$\text{P}(\text{t-Bu})_3$	182°	2056.1	Extremely bulky, very strongly electron-donating

Applications in Catalysis: The "Why" Behind the Choice

The combination of significant steric bulk and strong electron-donating ability makes **triisopropylphosphine** a powerful ligand for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials synthesis.

The Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of drug development. The choice of ligand is critical, especially when coupling challenging substrates like aryl chlorides or sterically hindered amines.

Causality of Pi-Pr_3 's Efficacy: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination/deprotonation, and reductive elimination.^[6]

- **Promoting Oxidative Addition:** The strong electron-donating nature of Pi-Pr_3 increases the electron density on the palladium(0) center, facilitating its oxidative addition to the C-X bond of the aryl halide. This is particularly important for less reactive aryl chlorides.

- **Facilitating Reductive Elimination:** The significant steric bulk of the three isopropyl groups creates a sterically crowded coordination sphere around the palladium(II) intermediate. This steric pressure promotes the final, product-forming reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[7]

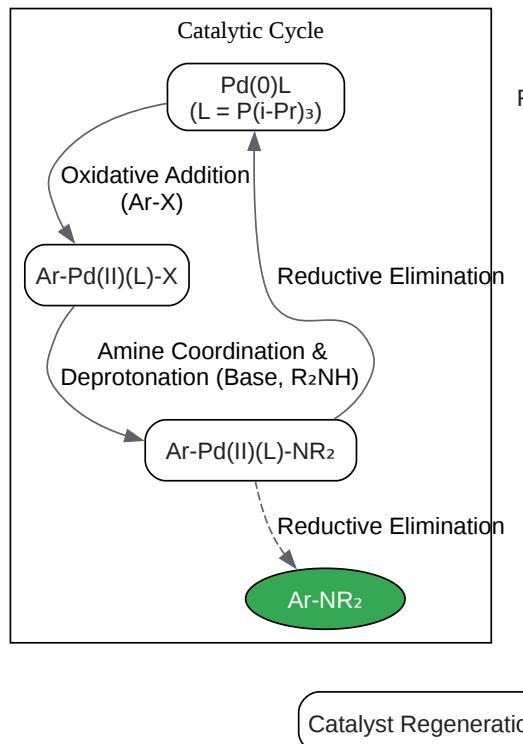
Fig 1: Role of P(i-Pr)₃ in the Buchwald-Hartwig Amination Cycle.

Fig 2: General Experimental Workflow for a Suzuki-Miyaura Coupling.

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